molecular formula C11H12 B1296931 6,7-Dihydro-5H-benzocycloheptene CAS No. 7125-62-4

6,7-Dihydro-5H-benzocycloheptene

Cat. No. B1296931
CAS RN: 7125-62-4
M. Wt: 144.21 g/mol
InChI Key: DTRRHWQMEXXDFE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-benzocycloheptene, also known as benzosuberene, is a chemical compound with the molecular formula C11H12 . It is used in various research and development applications .


Synthesis Analysis

A high-pressure assisted synthetic approach has been developed for the synthesis of 6,7-dihydro-5H-benzocycloheptene . This process includes ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-benzocycloheptene consists of 11 carbon atoms and 12 hydrogen atoms . The exact structure can be found in various databases such as PubChem .


Chemical Reactions Analysis

Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase have been examined for their abilities to oxidize 6,7-dihydro-5H-benzocycloheptene . The major reaction catalyzed by naphthalene and biphenyl dioxygenases is dioxygenation whereas toluene dioxygenase catalyzes mainly R-stereospecific benzylic monooxygenation .

properties

IUPAC Name

8,9-dihydro-7H-benzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRRHWQMEXXDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342470
Record name 6,7-Dihydro-5H-benzocycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-benzocycloheptene

CAS RN

7125-62-4
Record name 6,7-Dihydro-5H-benzocycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of this compound (7.00 g, 43.2 mmol) and para-toluenesulfonic acid monohydrate (0.82 g, 4.3 mmol) in toluene (100 ml) was refluxed for 1 hour with the azeotropic removal of water. The resulting solution was diluted with ethyl acetate, then washed with saturated sodium hydrogen carbonate solution, dried over MgSO4, filtered and evaporated to give 6,7-dihydro-5H-benzocycloheptene as a brown liquid (5.5 g, 88% yield).
[Compound]
Name
compound
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1.6 g (10 mmol) of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol in 75 mL of benzene was added p-toluene sulfonic acid (19 mg, 0.1 mmol). The mixture was refluxed overnight using Dean-Stark equipment. After removal of the solvent, the residue was repartitioned between ethyl acetate and water. The organic layers was washed with saturated sodium bicarbonate solution, water and brine and dried over sodium sulfate. Removal of the solvent gave 1.3 g (88%) of 6,7-Dihydro-5H-benzocycloheptene(compound 23,scheme 11).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 2
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 3
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 4
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 5
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 6
6,7-Dihydro-5H-benzocycloheptene

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